molecular formula C20H23ClN2O B2928796 N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride CAS No. 2418662-70-9

N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride

Cat. No.: B2928796
CAS No.: 2418662-70-9
M. Wt: 342.87
InChI Key: GXUPFNBMWIJBIM-UHFFFAOYSA-N
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Description

The compound “N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride” is a complex organic molecule. It contains an amine group (NH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a carboxamide group (CONH2), and a dihydronaphthalene group (a polycyclic aromatic hydrocarbon). The presence of these functional groups suggests that this compound might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of multiple rings (from the phenyl and dihydronaphthalene groups), along with various other functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The amine group might participate in reactions like acylation or alkylation. The carboxamide group could be involved in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the nature and arrangement of its functional groups .

Scientific Research Applications

Chemoselective Synthesis and Anticoagulant Screening

N-[(Aminoalkyl)phenyl]-1-naphthamides and their derivatives were synthesized and evaluated for their anticoagulant effects in human plasma. Amidines and 5,6,7,8-tetrahydronaphthamides showed notable anticoagulant activity, highlighting their potential in medical applications related to blood coagulation disorders (Nguyen & Ma, 2017).

Antineoplastic and Antimonoamineoxidase Properties

New benzo[H]quinazoline derivatives, synthesized from related naphthalene compounds, displayed significant antineoplastic and antimonoamineoxidase properties. This suggests their potential use in cancer therapy and as monoamine oxidase inhibitors (Markosyan et al., 2010).

Cardiovascular Agents

Compounds derived from tetrahydronaphthalene, including those similar to the specified chemical, were synthesized as part of a study to find new cardiovascular agents. These compounds showed vasodilating activity in animal models, indicating their potential in treating cardiovascular diseases (Miyake et al., 1983).

Anticancer Evaluation

Phenylaminosulfanyl-1,4-naphthoquinone derivatives were evaluated for their cytotoxic activity against human cancer cell lines. Some compounds demonstrated potent cytotoxic activity with low toxicity towards normal cells, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Antimicrobial Agents

A series of naphthalene-2-carboxamide derivatives were synthesized and showed significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. This research highlights the potential of these compounds in developing new antimicrobial drugs (Bąk et al., 2020).

Inhibitors of Gene Expression

Studies on N-(disubstituted-phenyl)-naphthalene-2-carboxamides revealed their inhibitory effects on NF-kappaB and AP-1 gene expression. These findings suggest their potential application in treating diseases associated with these transcription factors (Palanki et al., 2000).

Novel Receptor Identification

Research on 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes identified a novel receptor with sigma-like neuromodulatory activity. This discovery opens up new avenues for pharmacotherapeutic applications in conditions where dopamine function modulation is important (Wyrick et al., 1993).

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds with amine groups can be irritants, and polycyclic aromatic hydrocarbons can be hazardous due to their potential to intercalate DNA .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it has medicinal properties, it could be studied further for drug development. If it has interesting chemical properties, it could be used in the synthesis of other compounds .

Properties

IUPAC Name

N-[[4-(2-aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O.ClH/c21-12-11-15-5-7-16(8-6-15)14-22-20(23)19-10-9-17-3-1-2-4-18(17)13-19;/h1,3,5-10,13H,2,4,11-12,14,21H2,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUPFNBMWIJBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=CC(=C2)C(=O)NCC3=CC=C(C=C3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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